Commercial Purity Benchmark: 98% (NLT) vs. 95–97% for Closest Analogs
The target compound is commercially available with a minimum purity of 98% (NLT) as certified by MolCore . In contrast, the closest commercially available analogs—including 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid, 1-(6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid, 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, and the 3-carboxylic acid regioisomer—are typically supplied at 95% purity . A 3-percentage-point purity differential reduces the impurity burden in subsequent coupling reactions, which is critical for library synthesis where even minor contaminants can generate false-positive screening hits.
| Evidence Dimension | Commercial purity (HPLC/GC certified) |
|---|---|
| Target Compound Data | ≥98% (NLT) |
| Comparator Or Baseline | 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid: 97%; 1-(6-Methylpyrimidin-4-yl)piperidine-4-carboxylic acid: 95%; 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: 95%; 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid: 95% |
| Quantified Difference | +1 to +3 percentage points absolute purity advantage for the target compound |
| Conditions | Vendor-certified purity specifications; analytical method typically HPLC or GC |
Why This Matters
Higher starting purity reduces the need for pre-reaction purification and minimizes side-product formation, directly improving synthetic yield and library quality.
